molecular formula C12H16N2O B1491168 3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098102-68-0

3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol

Cat. No. B1491168
CAS RN: 2098102-68-0
M. Wt: 204.27 g/mol
InChI Key: KGHLFPGWTUHCMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, involves a bicyclic system, an amine group, and an alcohol group. The exact three-dimensional structure would depend on the specific arrangement of these groups in space, and could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine and alcohol groups are both nucleophilic and can participate in a variety of reactions. The bicyclic system may also undergo reactions depending on the exact structure and substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure. For example, the presence of polar functional groups like the amine and alcohol would likely make the compound more soluble in polar solvents .

Scientific Research Applications

Synthetic Platforms for Functional Diversity

Researchers have developed versatile synthetic approaches to create structurally diverse analogues of FDA-approved drugs using bicyclic scaffolds similar to 3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol. For instance, Garsi et al. (2022) discussed synthesizing C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as morpholine analogues, highlighting their potential as γ-amino butyric acid (GABA) analogues and their use in creating backbone-constrained versions of drugs like baclofen and pregabalin (Garsi et al., 2022).

Building Blocks in Medicinal Chemistry

Bridged bicyclic morpholines are crucial in medicinal chemistry for creating novel therapeutic agents. Walker et al. (2012) detailed the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate as a morpholine isostere, emphasizing its achiral nature and similar lipophilicity to morpholine, making it an essential building block for drug design (Walker et al., 2012).

Novel Catalysts for Organic Reactions

Toda et al. (2023) identified hydroxylamines such as 8-Azabicyclo[3.2.1]octan-8-ol and 7-azabicyclo[2.2.1]heptan-7-ol as efficient catalysts for the aerobic oxidation of alcohols to ketones using molecular oxygen, showcasing the utility of bicyclic scaffolds in catalysis (Toda et al., 2023).

Advanced Building Blocks for Drug Discovery

Denisenko et al. (2010) presented an efficient synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, demonstrating its potential as a building block for deriving novel piperidine derivatives, which are significant for developing new pharmacotherapeutic agents (Denisenko et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific context in which the compound is used. Without more information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and compounds with certain functional groups can be toxic or corrosive. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound has biological activity, to materials science if the compound has unique physical properties .

properties

IUPAC Name

3-(2-aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-10-3-1-2-4-11(10)14-6-8-5-9(7-14)12(8)15/h1-4,8-9,12,15H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHLFPGWTUHCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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